molecular formula C10H15N3O2 B1431486 (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester CAS No. 1263378-33-1

(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester

Cat. No. B1431486
M. Wt: 209.24 g/mol
InChI Key: VXCGFBHSIALEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism Of Action

(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester inhibits BTK, which is a key mediator of B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of B-cell malignancies. Inhibition of BTK by (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester leads to the inhibition of downstream signaling pathways, resulting in apoptosis (programmed cell death) of B-cells.

Biochemical And Physiological Effects

(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has been shown to be effective in inducing apoptosis of B-cells in preclinical studies. It has also been shown to inhibit the proliferation of B-cells and disrupt the microenvironment that supports the survival of malignant B-cells. (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has been shown to have minimal effects on T-cells and natural killer cells, which are important components of the immune system.

Advantages And Limitations For Lab Experiments

(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has several advantages for lab experiments, including its specificity for BTK and its ability to induce apoptosis of B-cells. However, (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has some limitations, including its potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

For (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester include the optimization of its pharmacokinetic properties, the evaluation of its efficacy in combination with other drugs, and the exploration of its potential for the treatment of other B-cell malignancies. Additionally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors and to identify biomarkers that can predict response to treatment.

Scientific Research Applications

(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has shown promising results in preclinical studies and has entered clinical trials for the treatment of B-cell malignancies. In a phase 1 study, (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester was well-tolerated and showed promising results in patients with relapsed or refractory CLL and NHL. (2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester has also been shown to be effective in combination with other drugs, such as venetoclax, in preclinical studies.

properties

IUPAC Name

tert-butyl N-(2-methylpyrimidin-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-11-5-8(6-12-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCGFBHSIALEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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